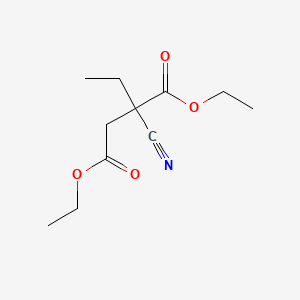
3-(Pyridin-3-ylamino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-3-ylamino)propanenitrile is a chemical compound with the CAS number 101257-92-5 . It is used in various chemical reactions and has been mentioned in the context of chemical safety data sheets .
Synthesis Analysis
The synthesis of compounds similar to 3-(Pyridin-3-ylamino)propanenitrile has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Aplicaciones Científicas De Investigación
Metal Dithiocarbamate Complexes
A study by Halimehjani et al. (2015) explored metal dithiocarbamate complexes based on 3-((pyridin-2-yl)methylamino)propanenitrile. These complexes involved metals like Zn, Ni, Hg, and Sn and were characterized through various spectroscopic methods and X-ray crystallography (Halimehjani et al., 2015).
Nickel(II) Complex
Kitos et al. (2016) described a square planar Ni(II) complex derived from 3-hydroxy-3-phenyl-(3-pyridin-2-yl)propanenitrile, showcasing a unique metal ion-mediated reaction (Kitos et al., 2016).
Catalytic Applications and Synthesis
Catalysis in Synthesis of Carbonitriles
Zhang et al. (2016) utilized magnetically separable graphene oxide anchored sulfonic acid as a catalyst for synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating efficient, recyclable catalysis (Zhang et al., 2016).
Multicomponent Domino Reaction Strategy
Hussein et al. (2019) developed a multicomponent domino reaction strategy for synthesizing nicotinonitriles with pyrene and fluorene moieties, highlighting a metal-free condition for C–C and C–N bond formation (Hussein et al., 2019).
Molecular Structure and Interaction Studies
Structural Analysis of Tetrathiafulvalene
Li et al. (2011) conducted a study on 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene, analyzing its molecular structure and intermolecular interactions (Li et al., 2011).
Nanoscale Molecules and Metal-Metal Bonds
Heptacobalt(II) Metal String Complexes
Wang et al. (2007) explored linear heptacobalt(II) metal string complexes, demonstrating the nano-scale molecular structure with extended metal-metal bonds and anomalous magnetic behavior (Wang et al., 2007).
Supramolecular Complexes and Luminescence
Ag(I) Supramolecular Complexes
Jin et al. (2013) synthesized multidentate ligands for constructing diverse Ag(I) supramolecular complexes, focusing on structures, topologies, and enhanced luminescence properties (Jin et al., 2013).
Spectro-Electrochemical Studies
Polymer of 3-(9H-Carbazol-9-yl)propanenitrile
Elamin et al. (2021) studied the spectro-electrochemical behavior of a polymer derived from 3-(9H-carbazol-9-yl)propanenitrile, revealing insights into its electrical activity and molecular structure (Elamin et al., 2021).
Propiedades
IUPAC Name |
3-(pyridin-3-ylamino)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMNKYJITTZEJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylamino)propanenitrile | |
CAS RN |
101257-92-5 |
Source


|
| Record name | 3-(pyridin-3-ylamino)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

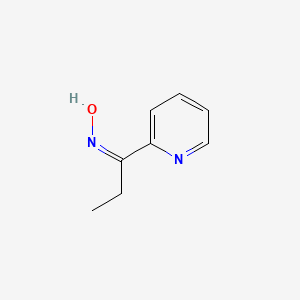
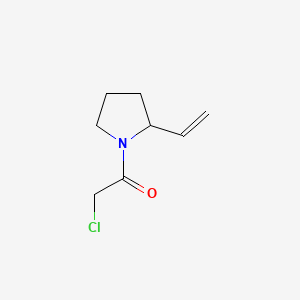
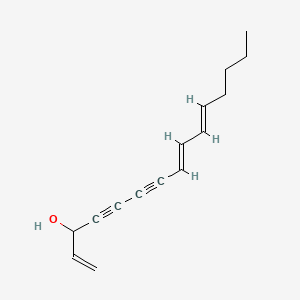
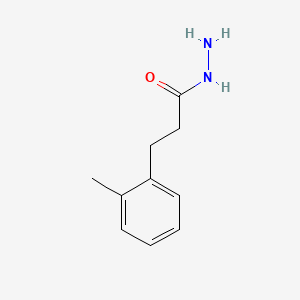
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)


